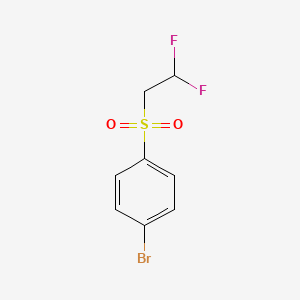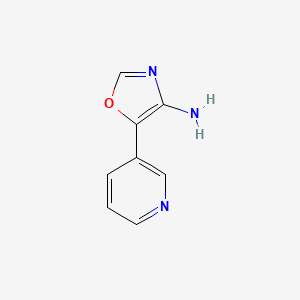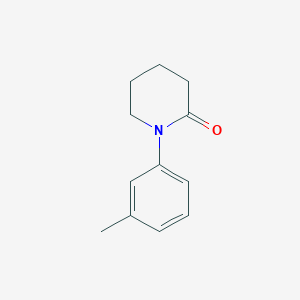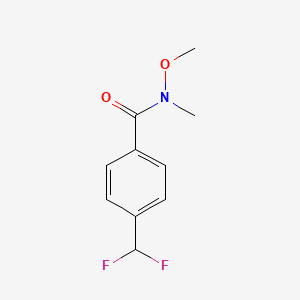
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene is an organic compound characterized by the presence of a bromine atom and a difluoroethanesulfonyl group attached to a benzene ring.
Méthodes De Préparation
One common method involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and hexane to facilitate the lithiation process, followed by the addition of the difluoroethanesulfonyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium iodide (NaI) in acetone.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene exerts its effects involves interactions with specific molecular targets. The difluoroethanesulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2,2-difluoroethanesulfonyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,4-difluorobenzene: Similar structure but lacks the sulfonyl group.
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a tetrafluoroethoxy group instead of the difluoroethanesulfonyl group
The presence of the difluoroethanesulfonyl group in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H7BrF2O2S |
|---|---|
Poids moléculaire |
285.11 g/mol |
Nom IUPAC |
1-bromo-4-(2,2-difluoroethylsulfonyl)benzene |
InChI |
InChI=1S/C8H7BrF2O2S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4,8H,5H2 |
Clé InChI |
TXTLVDIWENHGDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)

![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)

![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)


![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)

![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
